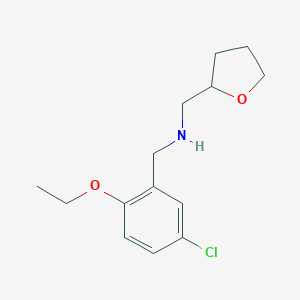![molecular formula C11H15N5O2S B496269 4-amino-N-(2-{[(3-methylthiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide CAS No. 893598-37-3](/img/structure/B496269.png)
4-amino-N-(2-{[(3-methylthiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(2-{[(3-methylthiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-{[(3-methylthiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: m-CPBA, H₂O₂
Reduction: Pd/C, H₂
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Amino derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
4-amino-N-(2-{[(3-methylthiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole, which also contain the thiophene nucleus.
Oxadiazole Derivatives: Compounds like 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan.
Uniqueness
4-amino-N-(2-{[(3-methylthiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide is unique due to its combination of a thiophene ring and an oxadiazole ring, which imparts a distinct set of chemical and biological properties.
Properties
CAS No. |
893598-37-3 |
|---|---|
Molecular Formula |
C11H15N5O2S |
Molecular Weight |
281.34g/mol |
IUPAC Name |
4-amino-N-[2-[(3-methylthiophen-2-yl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C11H15N5O2S/c1-7-2-5-19-8(7)6-13-3-4-14-11(17)9-10(12)16-18-15-9/h2,5,13H,3-4,6H2,1H3,(H2,12,16)(H,14,17) |
InChI Key |
BPKYDBIVZXRGRH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)CNCCNC(=O)C2=NON=C2N |
Canonical SMILES |
CC1=C(SC=C1)CNCCNC(=O)C2=NON=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chloro-6-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496189.png)
![2-(2-Chloro-6-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496190.png)
![1-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)propan-2-ol](/img/structure/B496191.png)
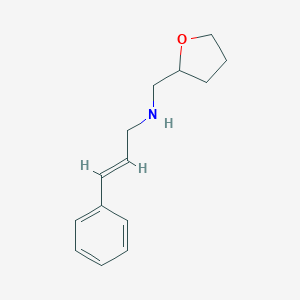
![N-(tert-butyl)-2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496194.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-thienylmethyl)amine](/img/structure/B496195.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B496196.png)
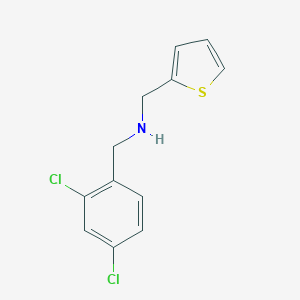
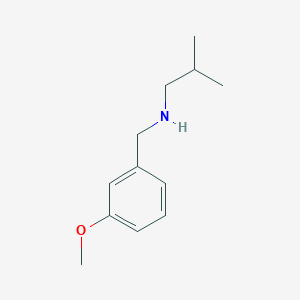
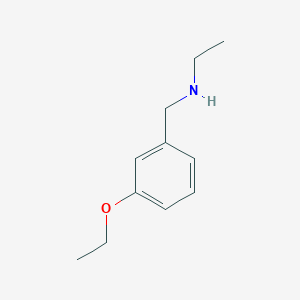
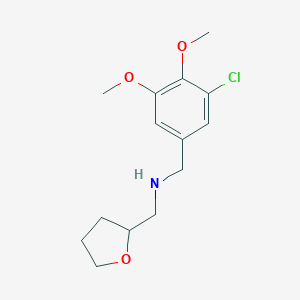
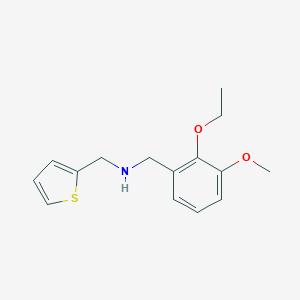
![1-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}propan-2-ol](/img/structure/B496208.png)
